molecular formula C11H16N6O2S B3007246 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine CAS No. 2198365-17-0

1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine

Katalognummer: B3007246
CAS-Nummer: 2198365-17-0
Molekulargewicht: 296.35
InChI-Schlüssel: JLYURZJMXGYPEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperidine core substituted with a sulfonyl-linked 1-methylpyrazole at position 1 and a 1,2,3-triazole group at position 3. Its molecular architecture combines heterocyclic moieties known for hydrogen bonding (triazole) and metabolic stability (sulfonyl-pyrazole), making it relevant in medicinal chemistry for targeting enzymes or receptors.

Eigenschaften

IUPAC Name

1-(1-methylpyrazol-4-yl)sulfonyl-4-(triazol-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6O2S/c1-15-9-11(8-14-15)20(18,19)16-6-2-10(3-7-16)17-12-4-5-13-17/h4-5,8-10H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYURZJMXGYPEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine (CAS Number: 2198365-17-0) is a novel heterocyclic compound that combines pyrazole, sulfonyl, triazole, and piperidine moieties. This unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C11H16N6O2S
  • Molecular Weight: 296.35 g/mol
  • Purity: Typically ≥ 95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Preparation of the Pyrazole Derivative: Starting with appropriate hydrazones and carbonyl compounds.
  • Sulfonylation: Introducing the sulfonyl group to form the pyrazole sulfonamide.
  • Piperidine Formation: Cyclization to form the piperidine ring.
  • Triazole Formation: Utilizing azides and alkynes in a copper-catalyzed cycloaddition reaction.

Biological Activity Overview

The biological activities of 1-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4-(2H-1,2,3-triazol-2-yl)piperidine can be categorized as follows:

Antimicrobial Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant antimicrobial properties. For instance:

  • Triazoles have been documented to possess antifungal activity against various pathogens.
  • Pyrazoles have shown antibacterial properties in preliminary studies.

Anticancer Potential

The structural components of this compound suggest potential anticancer activity:

  • Triazoles are known for their antiproliferative effects against cancer cell lines.
  • The sulfonamide group may enhance the binding affinity to target proteins involved in cancer progression.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition: The compound may inhibit specific enzymes that are crucial for microbial survival or cancer cell proliferation.
  • Receptor Interaction: Binding to cellular receptors may modulate signaling pathways associated with inflammation and tumor growth.

Case Studies and Research Findings

StudyFindings
Demonstrated that triazole derivatives exhibit significant cytotoxicity against various cancer cell lines with IC50 values comparable to standard chemotherapeutics.
Investigated the antimicrobial efficacy of related compounds, noting enhanced activity in derivatives with sulfonamide groups.
Reported on the synthesis and characterization of similar heterocycles, emphasizing their pharmacological potential across multiple therapeutic areas.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Variations and Key Features

The following table summarizes critical differences between the target compound and analogs:

Compound Name Substituents on Piperidine Molecular Weight (g/mol) Key Functional Groups References
Target Compound 1-(Methylpyrazole sulfonyl), 4-(triazolyl) ~300–350 (estimated) Sulfonyl linker, 1,2,3-triazole
1-[(1,3-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine 1-(Dimethylpyrazole sulfonyl), 4-amine 258.34 Sulfonyl linker, amine
3-({1-[(1-Methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methoxy)pyridine Azetidine core, pyridine substituent 308.35 Sulfonyl linker, methoxy-pyridine
1-[(1-Ethyl-1H-pyrazol-4-yl)sulfonyl]-4-{2-[3-(oxan-4-yl)-oxadiazolyl]ethyl}piperidine Ethylpyrazole sulfonyl, oxadiazole-ethyl Not provided Oxadiazole, ethyl linker
1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde Acetylpiperidine, triazole-carbaldehyde 236.27 Carbaldehyde, acetyl group
Key Observations:
  • Sulfonyl Linkers : The target compound and analogs in , and share sulfonyl groups, which enhance solubility and metabolic stability. Ethyl or methyl substitutions on pyrazole (e.g., vs. ) influence steric and electronic properties.
  • Heterocyclic Moieties: The 1,2,3-triazole in the target compound contrasts with oxadiazole in or amine in .

Pharmacological and Physicochemical Properties

  • Solubility : Sulfonyl groups enhance aqueous solubility, as seen in and . The triazole in the target compound may further improve solubility via polar interactions.
  • Metabolic Stability : Methylpyrazole sulfonyl derivatives (e.g., ) exhibit resistance to oxidative metabolism, a trait likely retained in the target compound.
  • Bioactivity: The triazole group’s hydrogen-bonding capacity may enhance target engagement compared to oxadiazole in or carbaldehyde in , which could react non-specifically .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.